molecular formula C9H8N2O2 B3145148 1-(5-hydroxy-1H-indazol-1-yl)-Ethanone CAS No. 568596-31-6

1-(5-hydroxy-1H-indazol-1-yl)-Ethanone

Cat. No.: B3145148
CAS No.: 568596-31-6
M. Wt: 176.17 g/mol
InChI Key: KNWHCZXVMBGJRE-UHFFFAOYSA-N
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Description

1-(5-hydroxy-1H-indazol-1-yl)-Ethanone is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Antimicrobial Activity

Heterocyclic compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, demonstrate wide applications in the pharmaceutical industry, specifically in drug research due to their antimicrobial properties. Such compounds are synthesized using active pharmaceutical ingredients as starting materials and tested against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Wanjari, 2020).

Corrosion Inhibition

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) has been synthesized and characterized as a new corrosion inhibitor for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency. The study uses nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy for molecular characterization, emphasizing the potential of similar indazole derivatives in corrosion protection applications (Jawad et al., 2020).

Antitubercular Agents

Compounds such as 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone have been designed and synthesized as potential antitubercular agents. Some derivatives exhibited good in vitro activity against Mycobacterium tuberculosis, suggesting the utility of indazole derivatives in tuberculosis treatment (Sharma et al., 2019).

Antimicrobial and Antioxidant Activities

Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from related compounds have been evaluated for their antimicrobial activity, demonstrating the broad potential of indazole derivatives in discovering new antimicrobial and antioxidant agents (Nagamani et al., 2018).

Novel Synthesis Routes

The synthesis of 4-(benzyloxy)-1H-indazole(VI) and related compounds through various chemical reactions shows the versatility of indazole derivatives in chemical synthesis, providing new routes and methodologies for synthesizing potentially bioactive compounds (Tang Yan-feng, 2012).

Properties

IUPAC Name

1-(5-hydroxyindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-9-3-2-8(13)4-7(9)5-10-11/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHCZXVMBGJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286489
Record name 1-(5-Hydroxy-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568596-31-6
Record name 1-(5-Hydroxy-1H-indazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568596-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Hydroxy-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Acetyl-5-hydroxy-1H-indazole can be obtained in the following way: a suspension of 467 mg of 1-acetyl-5-benzyloxy-1H-indazole, 525 mg of ammonium formate, 1 g of 10% palladium-on-charcoal and 50 ml of acetone is brought to reflux for 3 hours. After returning to a temperature in the region of 20° C., the reaction medium is filtered through a bed of Celite 535. The filtrate is concentrated by evaporation under reduced pressure and the oil obtained is purified by chromatography on a silica column with a dichloromethane/methanol (98/2 by volume) mixture as eluent. 132 mg of 1-acetyl-5-hydroxy-1H-indazole are thus obtained in the form of a white solid (Rf=0.32, silica gel thin layer chromatography, eluent: methanol/dichloromethane (2/98 by volume)).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A suspension of 1 g of 1-(5-benzyloxyindazol-1-yl)ethanone, 1.42 g of ammonium formate and 0.59 g of palladium-on-charcoal at 10% in ethanol is refluxed for 16 hours. After returning to 20° C., the reaction mixture is filtered through a bed of celite and the filtrate is evaporated under reduced pressure. The crude compound thus obtained is triturated in 10 ml of diisopropyl ether and then filtered and dried under reduced pressure to obtain 400 mg of 1-(5-hydroxy-indazol-1-yl)-ethanone, which is characterized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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